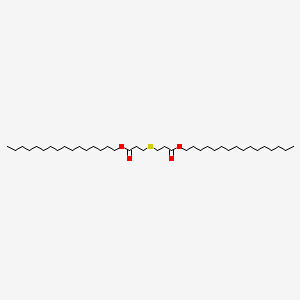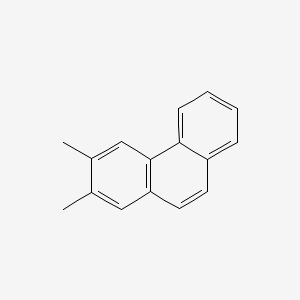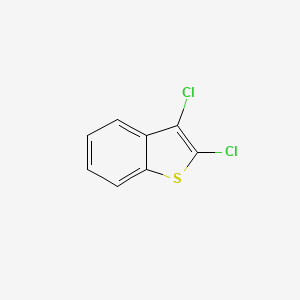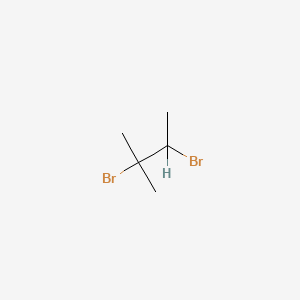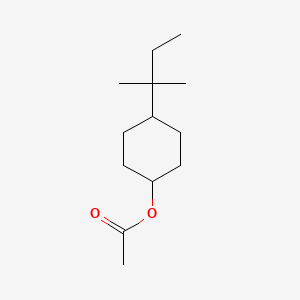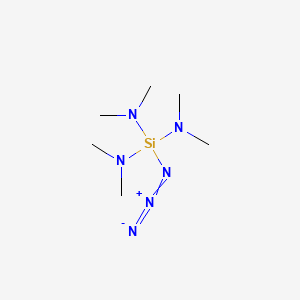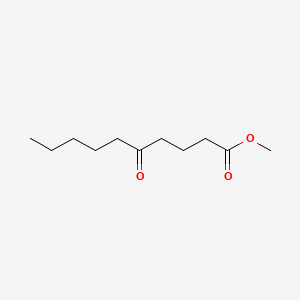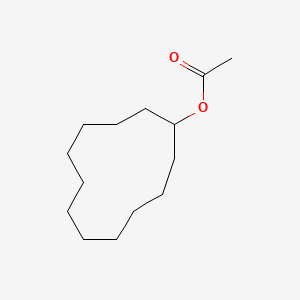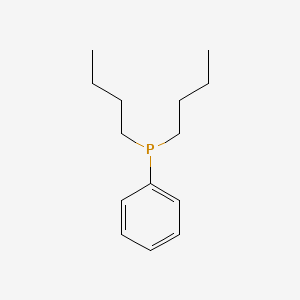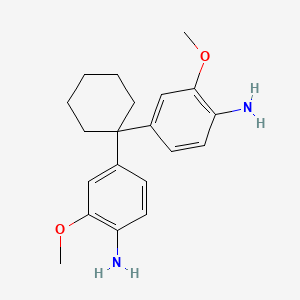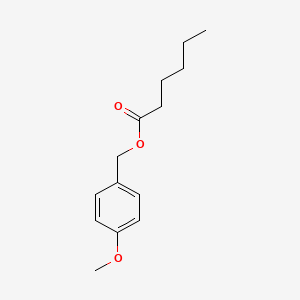
Benzene, 1-methoxy-2-(2-propenyloxy)-
Descripción general
Descripción
“Benzene, 1-methoxy-2-(2-propenyloxy)-” is a chemical compound with the molecular formula C10H12O . It is also known as (2-Methoxy-2-propenyl)benzene or 3-Phenyl-2-methoxypropene .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-methoxy-2-(2-propenyloxy)-” consists of a benzene ring with methoxy (OCH3) and propenyloxy (OCH2CH=CH2) substituents . The exact 3D structure can be viewed using specific software .Propiedades
Número CAS |
4125-43-3 |
|---|---|
Nombre del producto |
Benzene, 1-methoxy-2-(2-propenyloxy)- |
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
1-methoxy-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H12O2/c1-3-8-12-10-7-5-4-6-9(10)11-2/h3-7H,1,8H2,2H3 |
Clave InChI |
KWRBXILMRLLABD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC=C |
SMILES canónico |
COC1=CC=CC=C1OCC=C |
Otros números CAS |
4125-43-3 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1619748.png)
